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Cat. No.: B036043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aculeacin A is a potent antifungal agent that belongs to the lipopeptide class of antibiotics. Its

primary mechanism of action involves the non-competitive inhibition of β-(1,3)-glucan synthase,

a crucial enzyme responsible for the synthesis of β-(1,3)-glucan, a major structural component

of the fungal cell wall.[1][2] This inhibition disrupts the integrity of the cell wall, leading to

osmotic instability, abnormal morphology, and ultimately, cell lysis, particularly in budding

yeasts like Saccharomyces cerevisiae and pathogenic species such as Candida albicans.[1][2]

[3] Electron microscopy, with its high-resolution imaging capabilities, is an indispensable tool for

visualizing the ultrastructural changes induced by Aculeacin A, providing critical insights into

its antifungal activity and effects on cellular architecture.

These application notes provide a comprehensive overview and detailed protocols for the

examination of fungal cells treated with Aculeacin A using transmission electron microscopy

(TEM) and scanning electron microscopy (SEM).

Mechanism of Action: Inhibition of Cell Wall
Synthesis
Aculeacin A specifically targets β-(1,3)-glucan synthase, a multi-subunit enzyme complex

located in the fungal plasma membrane. This enzyme catalyzes the polymerization of UDP-
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glucose into long chains of β-(1,3)-glucan, which form the primary scaffold of the cell wall. By

inhibiting this enzyme, Aculeacin A prevents the formation of new glucan chains, weakening

the cell wall. This is particularly detrimental during periods of active cell growth and division,

such as bud formation, where rapid cell wall synthesis is essential. The weakened cell wall is

unable to withstand the internal osmotic pressure, leading to the characteristic phenotype of

cell lysis at the bud tips.[2]
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Aculeacin A inhibits β-(1,3)-glucan synthase, disrupting cell wall synthesis.

Expected Ultrastructural Changes and Data
Presentation
Treatment of susceptible fungal cells with Aculeacin A results in a range of observable

morphological and ultrastructural alterations. These changes can be qualitatively described and

quantitatively analyzed using electron microscopy.

Qualitative Observations:

Cell Lysis: A significant number of cells, particularly budding cells, exhibit lysis at the tips of

the buds, with the release of cytoplasmic contents.[1]

Aberrant Morphology: Cells often appear distorted, wrinkled, and collapsed.[3] Aggregates of

enlarged and elongated cells are also common due to incomplete cell separation.[3]
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Cell Wall Abnormalities: Transmission electron microscopy reveals cell walls that are thick

and have a layered or disorganized appearance.[3] In some cases, there is an extrusion of

fibrous material, likely disorganized glucan, from the cell surface.[1]

Incomplete Septation: The cross-walls or septa between dividing cells often fail to segregate

completely.[3]

Cytoplasmic Deterioration: In severely affected cells, signs of cytoplasmic deterioration and

complete cell necrosis can be observed.[3]

Quantitative Data:

Electron micrographs can be analyzed to quantify the effects of Aculeacin A. This provides a

more objective measure of the drug's impact.

Parameter Control (Untreated)
Aculeacin A
Treated

Data Source

Cell Necrosis (%) < 1% ~20% [3]

Cell Wall Thickness

(nm)
85 ± 8 nm 125 ± 15 nm Hypothetical Data

Abnormal Budding

(%)
< 2% > 60% Hypothetical Data

Incomplete Septation

(%)
< 1% ~45% Hypothetical Data*

*Hypothetical data is based on qualitative descriptions from the literature and is provided as an

example of quantitative analysis that can be performed.

Experimental Protocols
The following are detailed protocols for the preparation of fungal cells for transmission and

scanning electron microscopy to study the effects of Aculeacin A.

Experimental Workflow Overview
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Cell Culture and Treatment

Sample Preparation

Imaging and Analysis

1. Fungal Cell Culture
(e.g., C. albicans)

2. Aculeacin A Treatment
(e.g., 0.1-1.0 µg/mL)

3. Primary Fixation
(Glutaraldehyde)

4. Post-fixation
(Osmium Tetroxide)

5. Dehydration
(Ethanol Series)

6. Embedding
(Resin Infiltration)

7. Sectioning (TEM)
or Critical Point Drying (SEM)

8. Staining (TEM)
or Sputter Coating (SEM)

9. Electron Microscopy
(TEM or SEM)

10. Image Analysis
(Morphometry)

Click to download full resolution via product page

Workflow for electron microscopy of Aculeacin A-treated cells.
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Protocol 1: Transmission Electron Microscopy (TEM)
Sample Preparation
This protocol is adapted from standard procedures for yeast and fungal TEM.

Materials:

Fungal cell culture (e.g., Candida albicans)

Aculeacin A

Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.2)

Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.2)

Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

Dehydration Series: Graded ethanol solutions (30%, 50%, 70%, 90%, 100%)

Infiltration Resin (e.g., Spurr's or Epon)

Uranyl acetate and lead citrate for staining

Procedure:

Cell Culture and Treatment:

Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

Introduce Aculeacin A at the desired concentration (e.g., 0.1-1.0 µg/mL) and incubate for

a specified period (e.g., 2-4 hours). An untreated control culture should be maintained

under identical conditions.

Primary Fixation:

Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
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Gently resuspend the cell pellet in the primary fixative and incubate for 2 hours at room

temperature or overnight at 4°C.

Washing:

Pellet the cells and discard the fixative.

Wash the cells three times with the wash buffer, with a 10-minute incubation for each

wash.

Post-fixation:

Resuspend the cells in the post-fixative and incubate for 1-2 hours at room temperature in

the dark.

Caution: Osmium tetroxide is highly toxic. Handle with appropriate safety precautions in a

fume hood.

Dehydration:

Wash the cells with distilled water.

Dehydrate the pellet through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, and

100% ethanol), with 10-15 minutes at each concentration. Perform the final 100% ethanol

step three times.

Infiltration and Embedding:

Infiltrate the dehydrated pellet with a series of resin-ethanol mixtures (e.g., 1:3, 1:1, 3:1

resin to ethanol), for at least 1 hour each.

Infiltrate with 100% resin overnight.

Embed the infiltrated pellet in fresh resin in a mold and polymerize in an oven according to

the resin manufacturer's instructions.

Sectioning and Staining:
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Trim the resin block and cut ultrathin sections (70-90 nm) using an ultramicrotome.

Collect the sections on copper grids.

Stain the sections with uranyl acetate followed by lead citrate.

Imaging:

Examine the sections using a transmission electron microscope.

Protocol 2: Scanning Electron Microscopy (SEM)
Sample Preparation
Materials:

Follow steps 1-3 of the TEM protocol.

Dehydration Series: Graded ethanol solutions.

Critical point dryer.

SEM stubs and adhesive.

Sputter coater with a metal target (e.g., gold-palladium).

Procedure:

Culture, Treatment, and Fixation:

Follow steps 1-3 of the TEM sample preparation protocol.

Dehydration:

Dehydrate the fixed cells through a graded ethanol series as described in the TEM

protocol.

Drying:
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Transfer the dehydrated sample to a critical point dryer to replace the ethanol with liquid

carbon dioxide and then bring it to the critical point to avoid surface tension artifacts.

Mounting and Coating:

Mount the dried cells onto an SEM stub using a carbon adhesive tab.

Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold-palladium) to

prevent charging under the electron beam.

Imaging:

Examine the coated sample using a scanning electron microscope.

Conclusion
Electron microscopy is a powerful technique for elucidating the morphological consequences of

Aculeacin A treatment on fungal cells. The detailed protocols and application notes provided

here offer a framework for researchers to investigate the ultrastructural effects of this and other

cell wall-active antifungal agents. Quantitative analysis of electron micrographs can provide

valuable data for drug development and mechanistic studies, enhancing our understanding of

how these compounds disrupt fungal cell integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Electron Microscopy
of Cells Treated with Aculeacin A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036043#electron-microscopy-of-cells-treated-with-
aculeacin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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